molecular formula C15H12ClNO2 B11940779 n-(3-Chloro-9-hydroxy-9h-fluoren-2-yl)acetamide CAS No. 6955-66-4

n-(3-Chloro-9-hydroxy-9h-fluoren-2-yl)acetamide

Cat. No.: B11940779
CAS No.: 6955-66-4
M. Wt: 273.71 g/mol
InChI Key: CASGYINMONDDLS-UHFFFAOYSA-N
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Description

N-(3-Chloro-9-hydroxy-9H-fluoren-2-yl)acetamide: is a chemical compound with the molecular formula C15H12ClNO2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains both chloro and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chloro-9-hydroxy-9H-fluoren-2-yl)acetamide typically involves the following steps:

    Starting Material: The synthesis begins with fluorene, which undergoes chlorination to introduce a chloro group at the 3-position.

    Hydroxylation: The chlorinated fluorene is then hydroxylated to introduce a hydroxy group at the 9-position.

    Acetylation: Finally, the hydroxylated and chlorinated fluorene is reacted with acetic anhydride to form the acetamide derivative.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-Chloro-9-hydroxy-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The chloro group can be reduced to form a hydrogen atom.

    Substitution: The chloro group can be substituted with other functional groups, such as amino or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.

Major Products:

    Oxidation: Formation of 9-keto-3-chloro-fluorene.

    Reduction: Formation of 9-hydroxy-fluorene.

    Substitution: Formation of various substituted fluorenes depending on the nucleophile used.

Scientific Research Applications

Chemical Research

n-(3-Chloro-9-hydroxy-9H-fluoren-2-yl)acetamide serves as a precursor in synthesizing more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds with enhanced properties.

Biological Applications

The compound has been investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds. Notable biological applications include:

  • Anti-inflammatory Properties: Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.
  • Anticancer Activity: Research indicates that this compound may have anticancer properties, particularly in targeting specific cancer cell lines. The hydroxy group facilitates hydrogen bonding with macromolecules, potentially influencing enzyme activities and cellular signaling pathways.

Industrial Applications

In industry, this compound is utilized in the development of advanced materials, particularly in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of N-(3-Chloro-9-hydroxy-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. The chloro and hydroxy groups play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

    N-(3-Chloro-9H-fluoren-2-yl)acetamide: Lacks the hydroxy group at the 9-position.

    N-(9-Hydroxy-9H-fluoren-2-yl)acetamide: Lacks the chloro group at the 3-position.

    N-(3,7-Dichloro-9H-fluoren-2-yl)acetamide: Contains an additional chloro group at the 7-position.

Uniqueness: N-(3-Chloro-9-hydroxy-9H-fluoren-2-yl)acetamide is unique due to the presence of both chloro and hydroxy groups, which confer distinct chemical and biological properties

Biological Activity

N-(3-Chloro-9-hydroxy-9H-fluoren-2-yl)acetamide is a compound of considerable interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and ongoing research.

Chemical Structure and Properties

The molecular formula for this compound is C15H12ClNO2C_{15}H_{12}ClNO_2, with a molecular weight of 273.71 g/mol. The compound features a chloro group at the 3-position and a hydroxy group at the 9-position of the fluorene structure, which are crucial for its chemical reactivity and biological activity.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The chloro and hydroxy groups enhance binding affinity to specific enzymes, potentially inhibiting their activity.
  • Receptor Interaction : The compound may interact with cellular receptors, affecting signaling pathways critical for cell proliferation and survival.
  • Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Anticancer Activity

This compound has been investigated for its anticancer properties, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. In vitro studies have demonstrated significant antiproliferative effects with IC50 values ranging from 10 to 33 nM , comparable to established chemotherapeutics .

CompoundCell LineIC50 (nM)Mechanism of Action
This compoundMCF-710–33Inhibits tubulin polymerization
CA-4MDA-MB-23123–33Interacts with colchicine-binding site

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth, although specific data on minimum inhibitory concentrations (MICs) is still being compiled.

Case Studies

  • Breast Cancer Treatment : A study demonstrated that treatment with this compound led to cell cycle arrest in the G2/M phase in MCF-7 cells, inducing apoptosis as evidenced by flow cytometry analysis .
  • Microtubule Disruption : Confocal microscopy revealed that this compound disrupts microtubule organization in treated cells, further supporting its role as a potential anticancer agent by mimicking the action of known antimitotic drugs .

Ongoing Research

Current investigations are focused on:

  • Elucidating the detailed molecular targets and pathways affected by this compound.
  • Exploring its potential as a lead compound for developing new anticancer therapies.

Properties

CAS No.

6955-66-4

Molecular Formula

C15H12ClNO2

Molecular Weight

273.71 g/mol

IUPAC Name

N-(3-chloro-9-hydroxy-9H-fluoren-2-yl)acetamide

InChI

InChI=1S/C15H12ClNO2/c1-8(18)17-14-7-12-11(6-13(14)16)9-4-2-3-5-10(9)15(12)19/h2-7,15,19H,1H3,(H,17,18)

InChI Key

CASGYINMONDDLS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C2C3=CC=CC=C3C(C2=C1)O)Cl

Origin of Product

United States

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